2,5-Dichlorothiophene-3-carbonyl chloride
Overview
Description
2,5-Dichlorothiophene-3-carbonyl chloride is a chemical compound used as a reactant in the preparation of insecticidal hydrazine derivatives . It is a clear colorless to slightly yellow liquid .
Synthesis Analysis
The synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride involves a reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 20°C for 2.5 hours . The reaction starts with a suspension of 2,5-dichloro-thiophene-3-carboxylic acid (49.7 g; 252.23 mmoles; 1.00 equiv) in dichloromethane (500 mL), followed by the addition of dimethylformamide (0.5 mL; 6.47 mmoles) and a solution of 2 M oxalyl chloride in dichloromethane (138.73 mL; 277.45 mmoles; 1.1 equiv) over 1.5 hr .Molecular Structure Analysis
The molecular formula of 2,5-Dichlorothiophene-3-carbonyl chloride is C5HCl3OS, with an average mass of 215.485 Da and a monoisotopic mass of 213.881363 Da .Chemical Reactions Analysis
2,5-Dichlorothiophene-3-carbonyl chloride is used as a reactant in the preparation of insecticidal hydrazine derivatives . The specific chemical reactions it undergoes depend on the other reactants present.Physical And Chemical Properties Analysis
2,5-Dichlorothiophene-3-carbonyl chloride has a boiling point of 125°C at 15mm . It is stored at a temperature of 28°C .Scientific Research Applications
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Pharmaceutical Intermediate
- Field: Pharmaceutical industry
- Application: “2,5-Dichlorothiophene-3-carbonyl chloride” is primarily used as a pharmaceutical intermediate . The specific applications and methods of use in this field are not detailed in the sources I have access to.
- Results: The outcomes of its use as a pharmaceutical intermediate are not specified in the available sources .
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Insecticidal Hydrazine Derivatives
- Field: Pesticide industry
- Application: “2,5-Dichlorothiophene-3-carbonyl chloride” is used as a reactant in the preparation of insecticidal hydrazine derivatives . The specific methods of application and experimental procedures are not detailed in the sources I have access to.
- Results: The outcomes of its use in the preparation of insecticidal hydrazine derivatives are not specified in the available sources .
Safety And Hazards
2,5-Dichlorothiophene-3-carbonyl chloride is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
2,5-dichlorothiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFSMANOSKQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380366 | |
Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiophene-3-carbonyl chloride | |
CAS RN |
57248-14-3 | |
Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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